![molecular formula C20H21IN2O2 B15247843 Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl6-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound belonging to the spiroindoline family Spiroindolines are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl6-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cycloisomerization of tryptamine-ynamides catalyzed by silver (I) and triphenylphosphine (PPh3) to form the spiro[indoline-3,4’-piperidine] scaffold . The reaction is carried out in toluene at 50°C, and the diastereoselective products are achieved through a chiron approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic processes and green chemistry could pave the way for more efficient industrial-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl6-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield spiro[indoline-3,4’-piperidine]-1’-carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the indoline or piperidine rings.
Wissenschaftliche Forschungsanwendungen
Benzyl6-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical tool for studying protein functions and interactions.
Medicine: Explored for its potential as an insecticide targeting the vesicular acetylcholine transporter.
Wirkmechanismus
The mechanism of action of Benzyl6-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, spiroindolines have been identified to target the vesicular acetylcholine transporter, disrupting acetylcholine signaling in insects . This makes them effective as insecticides with low mammalian toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’-methylspiro[indoline-3,4’-piperidine]: Known for its anti-tumor activity and potential in medicinal chemistry.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Used as a selective fluorescence sensor for detecting heavy metal ions.
Uniqueness
Benzyl6-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate stands out due to its specific iodine substitution, which can influence its reactivity and interaction with biological targets. This unique feature makes it a valuable compound for developing new insecticides and studying biochemical pathways.
Conclusion
Benzyl6-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and potential industrial applications. Continued research and development could unlock even more uses for this versatile compound.
Eigenschaften
Molekularformel |
C20H21IN2O2 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
benzyl 6-iodospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21IN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI-Schlüssel |
BRQHEBDSTFZMQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)I)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


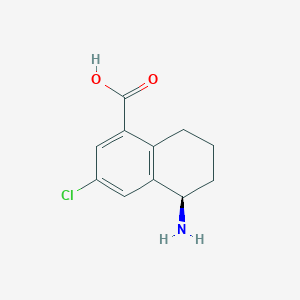
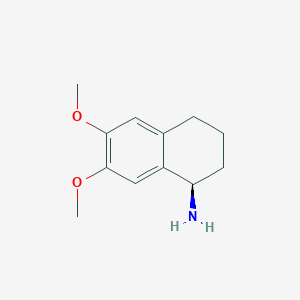
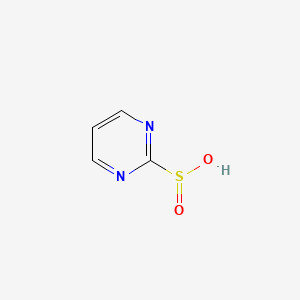


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)

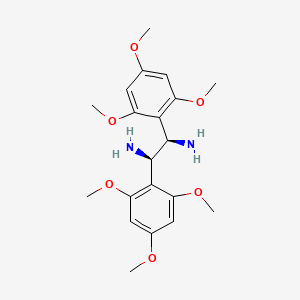

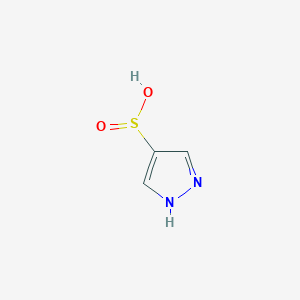
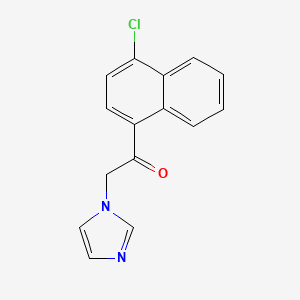
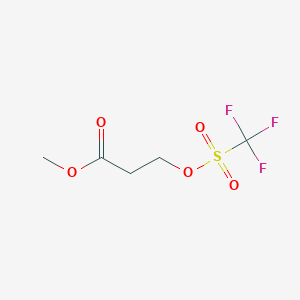
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
